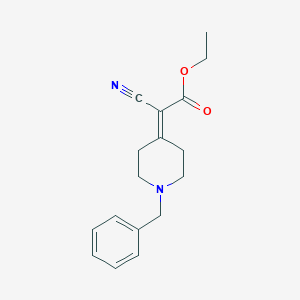

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate

Overview

Description

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate is a chemical compound with the molecular formula C16H21NO2 It is known for its unique structure, which includes a piperidine ring and a cyanoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate typically involves the reaction of 1-benzylpiperidine with ethyl cyanoacetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on activated charcoal.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

Reduction: Reduced derivatives with hydrogenated piperidine rings.

Substitution: Substituted products with various functional groups replacing the cyano group.

Scientific Research Applications

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes or receptors, modulating their activity. The cyanoacetate group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect cellular pathways and biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

- Ethyl 2-(1-phenylpiperidin-4-ylidene)acetate

- Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Uniqueness

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate is unique due to the presence of both a benzyl group and a cyanoacetate group, which confer distinct chemical properties and reactivity

Biological Activity

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C16H19N2O2, features a piperidine ring, a benzyl group, and a cyanoacetate moiety. This unique structure is believed to contribute to its biological activities, including antimicrobial and anticancer properties.

Mechanisms of Biological Activity

The mechanisms by which this compound exerts its effects are multifaceted:

- Enzyme Interaction : The compound may interact with various enzymes and receptors, modulating their activity. For instance, it can bind to specific molecular targets involved in cell signaling pathways.

- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against certain cancer cell lines, potentially through apoptosis induction and disruption of cellular proliferation pathways .

- Antimicrobial Activity : this compound has shown promise in inhibiting the growth of various microbial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

A study evaluated the anticancer potential of this compound against several cancer cell lines. The findings indicated:

- Cell Lines Tested : FaDu (hypopharyngeal) and other tumor cell lines.

- Results : The compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range, indicating strong antiproliferative effects compared to standard chemotherapy agents like bleomycin .

Antimicrobial Properties

Research has also focused on the antimicrobial properties of this compound:

- Microbial Strains : The compound was tested against various bacterial and fungal strains.

- Efficacy : Results showed effective inhibition of microbial growth, suggesting its potential use in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | Structure | Anticancer |

| Benzyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | Structure | Antimicrobial |

Properties

IUPAC Name |

ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-21-17(20)16(12-18)15-8-10-19(11-9-15)13-14-6-4-3-5-7-14/h3-7H,2,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTSIRUENGPGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCN(CC1)CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329885 | |

| Record name | Ethyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-52-1 | |

| Record name | Ethyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.